5-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Synthesis Analysis
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The disadvantages associated with metal-catalyzed reactions include high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .
Scientific Research Applications
Synthetic Pathways and Chemical Properties
Antitumor Activity and Synthesis : Compounds with imidazotetrazine derivatives, similar in structure to the specified compound, have been synthesized and evaluated for antitumor activities. These compounds may act as prodrug modifications, opening pathways for the development of new cancer therapies (Stevens et al., 1984).
Chemical Reactions and Derivatives : Research on imidazo[5,1-c][1,2,4]triazines demonstrates the cyclization of hydrazones under acidic conditions, offering insights into chemical reactions that could be relevant for modifying the compound for specific scientific applications (Baig & Stevens, 1981).
Novel Synthesis Methods : Studies on the synthesis of perfluoroalkylated oxadiazoles and triazoles from ethane thiols suggest methodologies that could be applied to the synthesis of novel derivatives of the specified compound, potentially enhancing its utility in materials science or pharmacology (Akremi, Beji, & Baklouti, 2011).
Directed C-H Bond Activation : Research involving isoxazole-3-carboxamide derivatives has shown the possibility of directed C-H bond activation, a technique that could be used to modify the specified compound to create new molecules with potential applications in medicinal chemistry or catalysis (Pasunooti et al., 2015).
Biological Activities
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives, related in their heterocyclic structure to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential areas of biological research and therapeutic application (Rahmouni et al., 2016).
Anticonvulsant Activity : Studies on enaminones, including isoxazole derivatives, have explored their anticonvulsant activity, providing a basis for the investigation of neurological or neuropharmacological properties of the specified compound (Jackson et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-9-11(8-20-24-9)14(23)19-6-7-22-12-5-3-2-4-10(12)13(21-22)15(16,17)18/h8H,2-7H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBSVFQZCPLRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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